
2,4,5,6-Tetraaminopyrimidine sulfate
Overview
Description
Chemical Identity: 2,4,5,6-Tetraaminopyrimidine sulfate (CAS: 5392-28-9; alternative CAS: 49647-58-7) is a sulfated derivative of tetraaminopyrimidine. Its molecular formula is C₄H₁₀N₆O₄S (anhydrous) or C₄H₈N₆·H₂SO₄ (hemihydrate), with a molecular weight of 238.23 g/mol . It exists as pale yellow to brown crystalline solids with a melting point exceeding 360°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetraaminopyrimidine sulfate typically involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine. One common method includes reacting 5-nitroso-2,4,6-triaminopyrimidine with zinc dust and a suitable acid in water, followed by adjusting the pH and precipitating the product with sulfuric acid . Another method involves the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine in the presence of a palladium on carbon catalyst, followed by precipitation with sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and scalability. The process involves the use of catalysts such as palladium on carbon or Raney nickel, and the reaction is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Reduction Reactions
TAPS is synthesized via reduction of nitroso or azo precursors. Two industrial methods dominate:
Catalytic Hydrogenation
- Pressure : 5–10 bar H
- Temperature : 90–115°C
- Catalyst : 5% Pd/C
- Yield : 76.2 g (97.5% purity after sulfuric acid precipitation)
Zinc-Mediated Reduction
- Zn Dust : 2.0–2.5 mol per mol NTAP
- Acid : 4.0–4.7 mol HSO
- pH : Adjusted to 0.2–0.5 for precipitation
- Purity : 99.5% (vs. 60–90% with sodium dithionite)
Table 1: Comparison of Reduction Methods
Parameter | Catalytic Hydrogenation | Zinc Reduction |
---|---|---|
Catalyst | Pd/C | Zn dust |
Temperature | 90–115°C | 20–65°C |
Pressure | 5–10 bar H | Ambient |
Purity | 97.5% | 99.5% |
Key Advantage | High yield | Minimal sulfamate impurities |
Oxidation Reactions
TAPS undergoes oxidation under UVB radiation or in the presence of hydrogen peroxide:
Photodegradation
Mechanism : UVB (290–320 nm) exposure generates superoxide anion radicals (), leading to mitochondrial-mediated apoptosis in skin cells .
Products : Degradation intermediates include pyrimidine ring-opened compounds, which are less toxic than TAPS .
Oxidative Coupling in Hair Dyes
- Oxidizing Agent : 6% HO
- Application : Forms permanent hair dyes via electrophilic substitution.
Substitution Reactions
The amino groups in TAPS participate in nucleophilic substitution, enabling pharmaceutical synthesis:
Methotrexate Intermediate
Reaction :
Role : TAPS contributes the pyrimidine core for this antineoplastic agent .
Selenium Dioxide-Mediated Oxidation
- Reagents : Selenium dioxide, sodium acetate, cysteine-HCl
- Temperature : 20–100°C
Photochemical Reactions
TAPS exhibits phototoxicity under UVB irradiation:
Table 2: Photodegradation Parameters
Parameter | Value/Observation |
---|---|
UVB Wavelength | 290–320 nm |
Key Radical | Superoxide () |
Cellular Effect | Mitochondrial apoptosis |
Degradation Products | Less toxic than parent TAPS |
Mechanistic Insight :
- UVB absorption induces electron transfer, generating radicals .
- Degradation products are metabolized by bacteria (e.g., E. coli), reducing environmental persistence .
Stability and Byproducts
Scientific Research Applications
Pharmaceutical Development
TAPS serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly in oncology. Notably, it is used in the production of Methotrexate , an antineoplastic agent that inhibits cell growth in cancer treatment. The synthesis process involves reducing 5-nitroso-2,4,6-triaminopyrimidine to yield TAPS, which is then converted into Methotrexate .
Case Study: Methotrexate Synthesis
- Process Overview : The reduction of 5-nitroso-2,4,6-triaminopyrimidine with zinc in acidic conditions leads to TAPS formation. Subsequent reactions convert TAPS into Methotrexate.
- Yield and Purity : This method provides high yields with minimal impurities compared to traditional methods using sodium dithionite .
Agricultural Chemicals
In agriculture, TAPS is utilized in formulating agrochemicals. It acts as a growth regulator and herbicide, enhancing crop protection products. Its ability to modulate plant growth responses makes it valuable in developing sustainable agricultural practices.
Application Example
- Growth Regulation : Studies have shown that TAPS can promote root development and improve nutrient uptake in various crops .
Biochemical Research
TAPS is employed extensively in biochemical research, particularly in studies focused on enzyme inhibition and metabolic pathways. Its role as a substrate or inhibitor allows researchers to gain insights into cellular processes.
Research Insights
- Enzyme Studies : TAPS has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer and bacterial infections .
Analytical Chemistry
In analytical chemistry, TAPS is applied to develop methods for detecting nitrogenous compounds in environmental samples. Its chemical properties facilitate the quantification of these compounds, aiding in environmental monitoring efforts.
Method Development
- Detection Techniques : TAPS-based methods have been validated for their effectiveness in quantifying nitrogenous pollutants in water samples .
Material Science
The potential of TAPS extends into material science where it is explored for creating novel materials such as polymers and coatings. Its unique structure contributes to the development of materials with enhanced properties.
Material Innovations
- Polymer Applications : Research indicates that incorporating TAPS into polymer matrices can improve mechanical properties and thermal stability .
Data Table: Applications Summary
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical Development | Intermediate for Methotrexate | High yield synthesis with minimal impurities |
Agricultural Chemicals | Growth regulator and herbicide | Enhanced crop protection |
Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Analytical Chemistry | Detection of nitrogenous compounds | Effective environmental monitoring |
Material Science | Development of polymers and coatings | Improved material properties |
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetraaminopyrimidine sulfate involves its interaction with various molecular targets. In the case of its use as an intermediate in drug synthesis, the compound acts by inhibiting specific enzymes or pathways involved in cell proliferation. For example, in the synthesis of methotrexate, it inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division .
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Slightly soluble in water (0.3–3 g/L) and DMSO when heated, but poorly soluble in ethanol .
- Stability: Limited data available; decomposition occurs above 260°C .
Applications: Primarily used as an intermediate in synthesizing Methotrexate (a chemotherapeutic agent) .
Below is a comparative analysis of 2,4,5,6-tetraaminopyrimidine sulfate with structurally related pyrimidine derivatives and sulfated aromatic diamines:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Analytical Comparison
Key Research Findings
Analytical Methods: A micellar liquid chromatography method using Tween-20/n-butanol mobile phase enables rapid quantification of this compound (linear range: 25–125 ppm; LOD: 0.69 μg/mL) .
Safety in Cosmetics : The SCCP recommends a maximum concentration of 2% in hair dyes due to insufficient percutaneous absorption data . UVB exposure may enhance its toxicity, necessitating photostability studies .
Synthetic Utility : Its role in Methotrexate synthesis is well-documented, but impurities (e.g., residual metal catalysts) require tighter control for pharmaceutical use .
Biological Activity
2,4,5,6-Tetraaminopyrimidine sulfate (CAS: 5392-28-9) is a chemical compound primarily recognized for its applications in hair dye formulations. Its biological activity has been the subject of various studies, focusing on its toxicity, pharmacological properties, and potential therapeutic uses. This article summarizes key findings related to the biological activity of this compound, including data tables and case studies.
- Molecular Formula : C4H10N6O4S
- Molecular Weight : 238.22 g/mol
- Physical Form : Light yellow fine powder
- Solubility : Soluble in water
Acute Toxicity Studies
-
Oral Toxicity in Mice :
- A study conducted on young adult male CF1 mice assessed the acute oral toxicity of this compound. The compound was administered at various doses (1990 to 7940 mg/kg body weight). The calculated LD50 was found to be approximately 4700 mg/kg .
- Symptoms observed included strong apathy, which was reversible in surviving animals.
- Subchronic Toxicity in Rats :
Dermal and Mucous Membrane Irritation
- In tests involving albino rabbits and human volunteers, this compound showed no significant irritation or corrosive effects when applied to intact skin or mucous membranes. Observations were made at intervals up to 72 hours post-application .
Pharmacological Potential
This compound has been investigated for its potential as an intermediate in the synthesis of methotrexate, an antineoplastic agent used in cancer treatment. This suggests possible therapeutic applications beyond its use in cosmetics .
Data Table: Summary of Toxicological Findings
Study Type | Species | Dose Range (mg/kg) | Observed Effects | LD50/NOEL |
---|---|---|---|---|
Acute Oral Toxicity | CF1 Mice | 1990 - 7940 | Apathy; reversible symptoms | LD50 = 4700 |
Subchronic Feeding | Wistar Rats | Up to 10,000 ppm | Well tolerated; normal growth | NOEL = 600 |
Dermal Irritation | Rabbits | 0.5 g | No irritation observed | Not irritant |
Human Volunteers | Adults | 10% dilution | No irritation or sensitization | Not irritant |
Hair Dye Formulations
The primary application of this compound is as a precursor in hair dye formulations. It reacts with couplers to produce final dye products and can be oxidized through various methods including air oxidation or with hydrogen peroxide .
Stability and Efficacy
Research indicates that the stability of this compound in solution is high; recovery rates were between 91.6% and 95.9% after four hours of testing . However, further studies are required to fully understand its long-term stability in cosmetic formulations.
Q & A
Q. Basic: What are the recommended methods for synthesizing and characterizing 2,4,5,6-tetraaminopyrimidine sulfate?
Answer:
- Synthesis : The compound is synthesized via multicomponent reactions. For example, it is used in the tandem reaction with Zn²+ salts, N-(4-N-methylaminobenzoyl)-L-glutamic acid, and 1,1,3-tribromoacetone to form methotrexate precursors under mild conditions .
- Characterization : Key methods include:
- Melting Point Analysis : >300°C (decomposition) .
- Spectroscopy : Use NMR (¹H/¹³C) to confirm the pyrimidine backbone and sulfate counterion.
- Elemental Analysis : Verify molecular formula (C₄H₈N₆·H₂SO₄) and molecular weight (238.22–238.23) .
- HPLC : Monitor purity and detect by-products (e.g., nitrosation intermediates) .
Q. Basic: How is this compound utilized in the synthesis of methotrexate?
Answer:
The compound acts as a critical intermediate in methotrexate (MTX) synthesis. It undergoes condensation with 2,3-dibromopropionaldehyde and N-(para-(methylamino)benzoyl)glutamic acid to form 6-bromomethyl-2,4-diaminopteridine, a precursor to MTX. Reaction optimization focuses on minimizing side products like over-alkylated derivatives .
Q. Basic: What stability considerations are essential when handling this compound?
Answer:
- Thermal Stability : Decomposes above 300°C; avoid prolonged heating .
- Solubility : Slightly soluble in water. Use polar aprotic solvents (e.g., DMSO) for reactions, but ensure compatibility with sulfate stability .
- Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation .
Q. Advanced: How can researchers optimize the synthesis of this compound to reduce by-products?
Answer:
- Control Nitrosation/Reduction Steps : Use stoichiometric HNO₂ and reducing agents (e.g., NaBH₄) to minimize incomplete reduction or over-nitrosation .
- Catalytic Optimization : Introduce Zn²+ or other Lewis acids to enhance reaction efficiency and selectivity .
- In-situ Monitoring : Employ real-time HPLC or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. Advanced: What analytical strategies distinguish this compound from structurally similar compounds (e.g., 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate)?
Answer:
- Mass Spectrometry (HRMS) : Differentiate via exact mass (238.22 vs. 239.21) and fragmentation patterns .
- FT-IR : Identify sulfate-specific vibrations (~1100 cm⁻¹) and amine stretches (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve positional differences in amino and hydroxyl groups .
Q. Advanced: What role does this compound play in biochemical assays?
Answer:
- Enzyme Inhibition Studies : Acts as a competitive inhibitor in folate metabolism pathways due to structural similarity to pteridines .
- Fluorescent Assays : Used in caspase-4 activity kits for cell death studies via derivatization with fluorogenic probes .
- Cell Culture : Optimize concentrations (typically 10–100 µM) to avoid cytotoxicity while maintaining inhibitory effects .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in heterocyclic coupling reactions?
Answer:
- Nucleophilic Substitution : The amino groups participate in SNAr reactions with electrophiles (e.g., bromoacetone), forming C–N bonds .
- Coordination Chemistry : Zn²+ facilitates electron transfer, stabilizing transition states in multicomponent reactions .
- pH Dependence : Reactions are optimized at pH 7–8 to balance amine nucleophilicity and sulfate solubility .
Properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFDQWUCTUJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0037023 | |
Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |
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Molecular Weight |
238.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-28-9, 49647-58-7 | |
Record name | 2,4,5,6-Tetraaminopyrimidine sulfate (1:1) | |
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